molecular formula C13H8BrClN2O4 B4083277 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Cat. No. B4083277
M. Wt: 371.57 g/mol
InChI Key: FUTVAINFFRUWFA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPN is a benzamide derivative that has been synthesized using various methods, and it has been found to exhibit significant biochemical and physiological effects.

Scientific Research Applications

Modification as Anticestodal Drug

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is used in the drug Niclosamide (Phenasal). Modifications with higher amines and 1-(2-aminoethyl)-piperazine lead to water-soluble ammonium salts while retaining antihelminthic effects. This demonstrates the compound's utility in developing parasitic treatments (Galkina et al., 2014).

Green Synthesis and Biological Activity

A Schiff base compound related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide shows potential as a urease inhibitor, relevant in medicine and agriculture. It's synthesized through a green grinding method, highlighting an environmentally friendly approach in chemical synthesis and its applicability in biological contexts (Zulfiqar et al., 2020).

Anticancer Agent Optimization

Niclosamide derivatives, closely related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, are being investigated for their anticancer properties. These compounds have shown effectiveness against various cancer cell lines, suggesting their potential in developing new cancertreatments. This highlights the compound's relevance in oncological research and drug development (Tang et al., 2017).

Exploration in Antimicrobial Activity

Selected salicylamides, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been studied for their antimicrobial activity against sulfate-reducing bacteria. This research opens avenues in developing new antimicrobial agents, particularly for targeting specific bacterial strains (Kushkevych et al., 2015).

Antiproliferative and Cytotoxic Activity in Cancer

Derivatives of 2-hydroxy-N-(arylalkyl)benzamides, structurally related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have shown promising antiproliferative and cytotoxic activities in cancer cell lines. This underscores their potential as therapeutic agents in cancer treatment, emphasizing the broad applicability of such compounds in oncology (Imramovský et al., 2013).

Antidiabetic Agent Exploration

Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been synthesized and shown potential as antidiabetic agents. This research contributes to the ongoing search for more effective treatments for diabetes, highlighting the relevance of such compounds in metabolic disease management (Thakral et al., 2020).

properties

IUPAC Name

5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVAINFFRUWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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